3-[(2-Methylbenzyl)oxy]azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOFCGXPXVSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Theoretical Investigations of Azetidine Systems
Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis
The construction of the strained azetidine ring is a formidable challenge in synthetic chemistry. Researchers have developed numerous strategies, and detailed mechanistic studies, often supported by computational chemistry, have been pivotal in optimizing these methods and understanding their outcomes.
Detailed Reaction Pathway Mapping (e.g., Transition State Analysis)
Mapping the reaction pathways for azetidine synthesis involves identifying the lowest energy routes from reactants to products, which critically depends on the structure and energy of the transition states. Several key synthetic strategies have been mechanistically elucidated.
One prominent method is the intramolecular cyclization of γ-amino alcohols or their derivatives . This typically proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. The stereochemistry of the resulting azetidine is often dictated by the transition state geometry. For instance, in the cyclization of dimesylate derivatives, unfavorable steric interactions in the transition state can lead to competition between azetidine and aziridine (B145994) formation. acs.org
Another powerful method is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines . Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of this reaction (4-exo-tet cyclization for azetidine vs. 5-endo-tet for pyrrolidine). For the reaction of cis-3,4-epoxy amines, calculations showed that the transition state energy for azetidine formation is significantly lower than that for pyrrolidine (B122466) formation when a lanthanum(III) catalyst is used, which aligns with experimental results. nih.govfrontiersin.org This highlights the catalyst's crucial role in stabilizing the preferred transition state.
The Norrish-Yang photocyclization offers a photochemical route to 3-hydroxyazetidines (azetidinols). This reaction proceeds via a 1,5-hydrogen atom transfer (HAT) from a carbon alpha to the nitrogen, generating a 1,4-biradical intermediate which then cyclizes to form the azetidine ring. acs.orgbeilstein-journals.org
Finally, ring expansion reactions , such as the rearrangement of aziridines, provide another pathway. The synthesis of 3-methoxyazetidines has been achieved through the rearrangement of intermediate aziridines, a process that has been rationalized through theoretical calculations. researchgate.net
| Reaction Type | Key Mechanistic Feature | Transition State Characteristics | Reference |
|---|---|---|---|
| Intramolecular SN2 Cyclization | Nucleophilic attack by nitrogen on an electrophilic γ-carbon. | Highly sensitive to steric hindrance; geometry determines product stereochemistry. | acs.org |
| La(OTf)3-Catalyzed Aminolysis of Epoxides | Catalyst-mediated regioselective ring-opening and cyclization. | Energy is lowered by coordination of the catalyst, favoring the 4-exo-tet pathway for azetidine formation. | nih.govfrontiersin.org |
| Norrish-Yang Photocyclization | Photochemical 1,5-hydrogen atom transfer followed by radical cyclization. | Involves a 1,4-biradical intermediate; reaction path depends on radical stability and recombination feasibility. | acs.orgbeilstein-journals.org |
| Aziridine Ring Expansion | Rearrangement of a three-membered ring to a four-membered ring. | Proceeds via intermediates like bicyclic aziridinium (B1262131) ions, with the pathway influenced by substituents. | researchgate.netrsc.org |
Role of Intermediates in Azetidine Formation and Transformation
The course of an azetidine synthesis is often dictated by the formation and subsequent reaction of transient intermediates. The identification and study of these species are paramount to understanding and controlling the reaction.
In the formation of 3-alkoxyazetidines from certain precursors, a bicyclic aziridinium ion has been proposed as a key intermediate. This strained, positively charged species is susceptible to nucleophilic attack by an alcohol solvent, leading to the ring-opened 3-alkoxyazetidine product. rsc.org This same type of intermediate is also implicated in the ring expansion of azetidines to form larger rings like piperidines. rsc.org
As mentioned, 1,4-biradicals are the crucial intermediates in the Norrish-Yang photocyclization route to azetidinols. acs.orgbeilstein-journals.org The efficiency of the cyclization depends on the competition between the ring closure of this biradical and other potential pathways, such as Norrish-Type-II cleavage. acs.org
In other transformations, zwitterionic intermediates play a role. For example, the reaction of cyclopropanes with azides, promoted by TiCl4, is thought to proceed through a 1,3-zwitterionic intermediate that ultimately leads to the azetidine ring after several steps. rsc.org The well-known Staudinger reaction ([2+2] cycloaddition of a ketene (B1206846) and an imine) also proceeds through a zwitterionic intermediate which cyclizes to form the β-lactam (azetidin-2-one) ring.
More exotic intermediates like azomethine imines have been computationally suggested to arise from the transformation of azetidines. DFT calculations indicate that these intermediates can be involved in rearrangements that lead to the formation of cyclopropanes, representing a "nitrogen deletion" pathway. acs.org
| Intermediate | Formation Context | Role/Fate | Reference |
|---|---|---|---|
| Bicyclic Aziridinium Ion | Intramolecular displacement in halo-amines or aziridine rearrangements. | Undergoes nucleophilic attack to yield substituted azetidines or ring-expanded products. | researchgate.netrsc.org |
| 1,4-Biradical | Photochemical Norrish-Yang cyclization. | Cyclizes to form the C-C bond of the azetidine ring. | acs.orgbeilstein-journals.org |
| Zwitterion | Staudinger reaction; some ring-expansion reactions. | Intramolecular cyclization to form the four-membered ring. | rsc.org |
| Azomethine Imine | Oxidative nitrogen insertion into azetidines. | Rearranges to form other structures, such as cyclopropanes. | acs.org |
Quantum Chemical Characterization and Computational Modeling of Azetidines
Quantum chemical calculations have become an indispensable tool for investigating the properties and reactivity of azetidine systems. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis (e.g., Frontier Orbital Theory)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In azetidine synthesis, this concept is fundamental.
For instance, in the classic intramolecular SN2 cyclization to form an azetidine, the reaction can be viewed as the interaction between the HOMO, which is centered on the lone pair of the nucleophilic nitrogen atom, and the LUMO, which is the σ* antibonding orbital of the carbon-leaving group bond. A good reaction requires favorable energy matching and spatial overlap between these two orbitals.
In photochemical reactions, such as the aza Paternò-Büchi reaction, the absorption of light promotes an electron from the HOMO to the LUMO, creating an excited state with altered reactivity that enables the [2+2] cycloaddition to occur.
Thermodynamic and Kinetic Profiling of Azetidine Reactions
Computational chemistry allows for the detailed profiling of the energy landscape of a reaction, providing crucial data on both kinetics (activation energies) and thermodynamics (reaction energies).
This is exemplified in the La(OTf)3-catalyzed synthesis of azetidines from cis-epoxy amines. DFT calculations were used to determine the activation free energies (ΔG‡) for the two competing pathways: C3-selective aminolysis leading to an azetidine and C4-selective aminolysis leading to a pyrrolidine. The calculations showed a much lower energy barrier for the azetidine-forming transition state, thus explaining the experimentally observed regioselectivity from a kinetic standpoint. nih.govfrontiersin.org
Similarly, computational studies can predict whether a reaction is under kinetic or thermodynamic control. Some reactions may initially favor the formation of a less stable (kinetic) product because it is formed faster (lower activation energy), but given enough time or energy, it may convert to the more stable (thermodynamic) product. Understanding these profiles is essential for optimizing reaction conditions to obtain the desired azetidine isomer.
| Substrate Type | Catalyst System | Pathway | Calculated ΔG‡ (kcal/mol) | Outcome | Reference |
|---|---|---|---|---|---|
| cis-Epoxy Amine | Dimethylamine-coordinated La(III) | Azetidine Formation (4-exo) | Lower Energy | Kinetic Product | nih.govfrontiersin.org |
| Pyrrolidine Formation (5-endo) | Higher Energy | Disfavored | |||
| Isodiazene Transformation | DFT Calculation (D3) | Direct C-H Insertion | ~65 | Prohibitively high barrier | acs.org |
| Isomerization to Azomethine Imine | ~11 | Plausible pathway |
Ab Initio and Density Functional Theory (DFT) Calculations on Azetidine Systems
Ab initio and, more commonly, Density Functional Theory (DFT) methods are the workhorses of computational studies on azetidine systems. These methods solve approximations of the Schrödinger equation to provide detailed electronic structure information.
DFT, often using hybrid functionals like B3LYP, has been successfully applied to:
Optimize Geometries: Calculating the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products. These calculated structures can be compared with experimental data, for example from X-ray crystallography. researchgate.net
Calculate Reaction Energies: Determining the thermodynamics of a reaction by comparing the energies of products and reactants.
Map Reaction Pathways: Locating transition states and connecting them to reactants and products via intrinsic reaction coordinate (IRC) calculations to verify the proposed mechanism. nih.govfrontiersin.org
Rationalize Stereoselectivity: Explaining why one stereoisomer is formed preferentially by comparing the energies of the diastereomeric transition states leading to each product.
Simulate Spectra: Predicting spectroscopic data, such as NMR chemical shifts, which can then be compared to experimental spectra to confirm the structure of a synthesized compound.
For example, DFT calculations were used to rule out a direct C-H insertion mechanism for a particular azetidine transformation by showing it had a prohibitively high activation barrier (~65 kcal/mol), while simultaneously supporting an alternative pathway through an azomethine imine intermediate which had a much lower barrier (~11 kcal/mol). acs.org These calculations provide a level of mechanistic detail that is often inaccessible through experiment alone.
Molecular Dynamics Simulations for Conformational Space Exploration
While specific molecular dynamics (MD) simulations for 3-[(2-Methylbenzyl)oxy]azetidine are not extensively documented in public literature, the principles of MD are widely applied to explore the conformational landscapes of complex molecules, including substituted heterocycles. nih.govresearchgate.net MD simulations for related systems, such as peptides and other small molecules, are used to understand their spatial structure and dynamics, which are crucial for their biological functions. researchgate.net
For a molecule like this compound, MD simulations would involve:
Force Field Application : Utilizing a suitable force field (e.g., GROMOS, AMBER) to define the potential energy of the system.
Solvation Modeling : Simulating the compound in a solvent, typically water, to mimic physiological conditions.
Conformational Sampling : Running simulations over nanoseconds to microseconds to observe the accessible conformations, including ring puckering and the orientation of the bulky (2-Methylbenzyl)oxy substituent.
These simulations can reveal metastable states and the energetic barriers between different conformations, providing a dynamic picture that complements static quantum chemical calculations. nih.gov
Intramolecular Forces and Conformational Dynamics of this compound
The conformation of the azetidine ring and its substituents is governed by a delicate balance of intramolecular forces.
Analysis of Ring Pucker and Stereochemical Stability
The azetidine ring is not planar and exists in a puckered conformation. Gas-phase electron diffraction studies of the parent azetidine molecule revealed a dihedral angle of 37°, indicating significant puckering. rsc.org For substituted azetidines, the nature and position of the substituent heavily influence the preferred pucker.
In the case of this compound, the bulky ether linkage at the C3 position is expected to have a strong conformational preference. Computational studies on analogous 3-fluoroazetidines have shown that electronegative substituents can dictate the ring pucker to minimize dipole-dipole interactions or to engage in stabilizing gauche effects. researchgate.net The stereochemical stability is a product of the energy barrier to ring inversion. The large (2-methylbenzyl)oxy group likely creates a high barrier, locking the ring into a preferred conformation where this group occupies a pseudo-equatorial position to minimize steric strain.
Hydrogen Bonding Networks and Their Influence on Conformation
While this compound itself lacks internal hydrogen bond donors, the nitrogen atom of the azetidine ring and the ether oxygen can act as hydrogen bond acceptors in protic solvents. The conformation of the molecule can be significantly influenced by these intermolecular interactions. researchgate.net
In related systems, intramolecular hydrogen bonds have been shown to stabilize specific conformations. nih.gov For instance, studies on fluorinated pyrrolidinium (B1226570) cations (a five-membered ring system) demonstrate that N-H···F-C hydrogen bonds can lock the ring into a single conformation. researchgate.net Although not directly applicable to the title compound in its neutral form, if the azetidine nitrogen were protonated, the potential for intramolecular hydrogen bonding with the ether oxygen would arise, which could influence its conformational equilibrium. The presence and strength of such interactions are highly dependent on the solvent environment and the pKa of the azetidine nitrogen. nih.govnih.gov
Mechanistic Studies of Ring Expansion and Ring Opening Reactions of Azetidine Derivatives
The reactivity of azetidines is dominated by reactions that relieve their inherent ring strain. researchgate.netrsc.org Ring-opening and ring-expansion reactions are therefore common and mechanistically significant.
Ring-opening reactions of unsymmetrically substituted azetidines are often regioselective and can proceed through various pathways, including nucleophilic attack, Stevens rearrangement, and elimination. magtech.com.cnresearchgate.net These reactions are typically facilitated by activation of the azetidine nitrogen, either through protonation (acid catalysis) or quaternization. nih.govmagtech.com.cn The regioselectivity is controlled by a combination of electronic and steric effects. Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn
Recent studies have explored photochemical methods for synthesizing azetidinols, which can then undergo ring-opening upon addition of electrophiles like ketones or boronic acids. beilstein-journals.org This "build and release" strategy leverages the ring strain to facilitate the formation of more complex molecules. beilstein-journals.org Computational and experimental work has also led to the development of highly enantioselective ring-opening reactions catalyzed by chiral hydrogen-bond donors, which recognize and stabilize charged transition states. acs.org
The table below summarizes key factors influencing the regioselectivity of nucleophilic ring-opening reactions in azetidine systems.
| Factor | Influence on Regioselectivity | Example Substituent |
| Electronic Effects | Attack at the carbon adjacent to a conjugating group that stabilizes the transition state. | Aryl, Alkenyl, Cyano, Carboxylate |
| Steric Hindrance | Attack at the less substituted carbon atom, especially with bulky nucleophiles. | 2-Alkyl groups |
| Intramolecular Reactions | The size of the newly forming ring dictates the reaction pathway, favoring 5- and 6-membered rings. | Pendant nucleophilic groups |
This table is based on findings from studies on various unsymmetric azetidines. magtech.com.cn
Computational Prediction of Reactivity and Selectivity in Azetidine Transformations
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the reactivity and selectivity of chemical reactions involving azetidines. thescience.devnih.gov Researchers have successfully developed computational models to prescreen substrates for photocatalyzed azetidine synthesis, accurately predicting which reactant pairs will lead to high yields. thescience.devmit.edu These models often calculate the frontier orbital energies of the reactants to predict the energy barrier of the reaction. mit.edu
For transformations like the Wittig reaction, DFT calculations have provided strong support for accepted mechanisms and have explained the origins of E/Z selectivity based on the stability of transition states. nih.gov In the context of azetidines, computational studies can elucidate the mechanisms of ring-opening by mapping the potential energy surface and identifying the lowest energy pathways. nih.gov For instance, calculations can determine the relative pKa values of different nitrogen atoms in a molecule, explaining why certain compounds are stable or unstable under acidic conditions. nih.gov
Quantum chemical investigations also clarify the role of non-covalent interactions, such as hydrogen bonding, in stabilizing transition states and lowering activation energies during reactions like hydrolysis. nih.gov This predictive power allows chemists to design more efficient and selective syntheses and to create novel azetidine-containing molecules with desired properties. thescience.devmit.edu
Structure Property Relationship Studies in Azetidine Systems
Influence of Structural Modifications on Chemical Reactivity and Stability
The reactivity of the azetidine (B1206935) ring is intrinsically linked to its considerable ring strain, which facilitates unique chemical transformations. rsc.orgrsc.org However, this strain can also lead to stability challenges, such as decomposition pathways not typically observed in larger ring systems. nih.gov Structural modifications, both at the nitrogen atom and the carbon atoms of the ring, play a critical role in modulating this reactivity and enhancing stability.
The introduction of substituents can significantly alter the course of reactions. For instance, the synthesis of highly-substituted methylene (B1212753) azetidines through a [3+1] ring expansion of methylene aziridines demonstrates how the nature of the substituents on the reacting partners dictates the efficiency and stereoselectivity of the transformation. nih.gov Similarly, the synthesis of functionalized azetidines via the intramolecular γ-C(sp³)–H amination highlights the power of strategically placed functional groups to direct reactivity and construct the azetidine core. rsc.org
The table below summarizes how different structural modifications can impact the reactivity and stability of the azetidine ring.
| Structural Modification | Effect on Reactivity/Stability | Example/Rationale |
|---|---|---|
| N-Substitution (e.g., N-aryl, N-Boc) | Modulates nitrogen basicity and nucleophilicity. Can protect the ring or introduce instability depending on the group. | N-aryl groups can lower the pKa of the azetidine nitrogen, affecting its protonation and subsequent ring-opening under acidic conditions. nih.gov N-Boc groups are common for protection during synthesis. |
| C3-Substitution (e.g., -OH, -OR) | Introduces a functional handle and can influence the ring's electronic properties and conformation. | A 3-hydroxy group can act as a nucleophile or be converted into other functional groups. The oxygen in a 3-oxy substituent, as in the title compound, can influence the ring's polarity. nih.gov |
| Introduction of Unsaturation (e.g., Methylene azetidines) | Increases reactivity by introducing a π-system, making the ring susceptible to addition and cycloaddition reactions. | Methylene azetidines can be elaborated through reactions like hydrogenation or radical coupling to create complex, substituted azetidine scaffolds. nih.gov |
| Fused Ring Systems (e.g., Bicyclic azetidines) | Increases ring strain and alters geometry, leading to unique reactivity. | Highly-strained azabicyclo[1.1.0]butanes undergo strain-release reactions to form functionalized azetidines. rsc.org |
Relationship Between Substituent Electronic and Steric Effects and Azetidine Ring Reactivity
The reactivity of the azetidine ring is a delicate balance of electronic and steric factors contributed by its substituents. These factors can either enhance or diminish the inherent reactivity driven by ring strain.
Electronic Effects: The electronic nature of substituents can profoundly impact the nucleophilicity of the azetidine nitrogen and the electrophilicity of the ring carbons.
Electron-donating groups (EDGs) , such as the alkoxy group in 3-[(2-Methylbenzyl)oxy]azetidine, increase electron density within the ring. This can enhance the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles.
Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl or certain aryl groups, decrease the nitrogen's basicity and nucleophilicity. This can make the ring more stable towards acid-mediated decomposition but can also activate the ring carbons for nucleophilic attack. nih.gov For example, the stability of N-pyridyl azetidines in acidic conditions is attributed to the protonation of the more basic pyridine (B92270) nitrogen, which significantly lowers the pKa of the azetidine nitrogen and prevents its protonation. nih.gov
Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions.
Steric hindrance can prevent reagents from accessing the reactive centers of the azetidine ring. In the synthesis of azetidin-3-ones, a bulky t-butyl group at the C2 position was found to significantly lower the reaction yield, presumably due to steric hindrance, whereas a less bulky cyclohexyl group was well-tolerated. nih.gov Similarly, the reaction of bulky carbenes with methylene aziridines to form azetidines can be unsuccessful due to steric clashes. nih.gov
For this compound, the bulky 2-methylbenzyl group exerts significant steric influence. This bulk can direct the approach of incoming reagents, leading to specific stereochemical outcomes in reactions involving the azetidine ring.
The interplay of these effects is summarized in the table below.
| Substituent Type | Position | Primary Effect | Impact on Azetidine Ring Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OR, -Alkyl) | C3 | Electronic | Increases electron density, potentially enhancing N-nucleophilicity. |
| Electron-Withdrawing (e.g., -CO2R, -SO2R) | N1 | Electronic | Decreases N-nucleophilicity; may activate C-H bonds for functionalization. |
| Bulky Alkyl (e.g., t-butyl, Isopropyl) | C2 or N1 | Steric | Hinders approach of reagents to the ring, potentially decreasing reaction rates or altering regioselectivity. nih.gov |
| Aryl Group | N1 or C3 | Electronic & Steric | Modulates nitrogen pKa via resonance/inductive effects; can engage in π-stacking and provides steric bulk. nih.gov |
Conformational Preferences and Their Link to Molecular Behavior
Unlike planar aromatic rings, the four-membered azetidine ring is non-planar and adopts a "puckered" conformation to relieve some of its torsional strain. This puckering is a dynamic equilibrium, and the preferred conformation is heavily influenced by the nature and position of substituents. The specific conformation adopted by an azetidine derivative is directly linked to its reactivity and its ability to interact with biological targets.
Computational and spectroscopic studies on related heterocyclic systems, such as N-substituted oxazines, show that the conformational preference (axial vs. equatorial positioning of a substituent) depends on the substituent's size and the polarity of the solvent. researchgate.net For azetidines, N-substituents and substituents on the ring carbons will similarly favor a conformation that minimizes steric clashes.
In 3-substituted azetidines, the substituent can occupy either a pseudo-axial or pseudo-equatorial position. For a bulky substituent like the (2-methylbenzyl)oxy group in the title compound, it is expected to preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring.
Furthermore, non-covalent interactions, such as intramolecular hydrogen bonds, can play a decisive role in dictating the conformation. For example, studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids revealed an interesting main-chain-to-side-chain hydrogen bond that connects the azetidine ring nitrogen to a nearby amide proton, forming a stable six-membered pseudo-cycle that locks the conformation. researchgate.net In this compound, if the nitrogen is part of an N-H bond, a similar intramolecular hydrogen bond could potentially form between the N-H proton and the ether oxygen, further stabilizing a specific puckered state.
| Azetidine System | Key Conformational Feature | Controlling Factor(s) |
|---|---|---|
| Unsubstituted Azetidine | Ring puckering | Minimization of torsional strain. |
| N-Substituted Azetidines | Axial/equatorial preference of substituent | Steric bulk of the substituent; solvent polarity. researchgate.net |
| 3-Substituted Azetidines (e.g., 3-hydroxyazetidine) | Axial/equatorial preference of substituent | Steric hindrance and potential for intramolecular hydrogen bonding. |
| Peptides with 3-Aminoazetidine-3-carboxylic Acid | Formation of a stable six-membered pseudo-cycle | Intramolecular hydrogen bond between the azetidine nitrogen and a backbone amide proton. researchgate.net |
Modulation of Spectroscopic Signatures via Structural Variation
The structural and conformational features of azetidine derivatives are directly reflected in their spectroscopic data, most notably in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Variations in substitution patterns lead to predictable changes in these spectroscopic signatures.
In ¹H NMR spectroscopy , the protons on the azetidine ring typically appear in the aliphatic region. Their chemical shifts and coupling constants are highly sensitive to the ring's pucker and the orientation (axial or equatorial) of the substituents. For instance, in substituted azetidines, protons on the carbon bearing an electronegative substituent (like the oxygen in this compound) will be shifted downfield. The diastereotopic protons of the CH₂ groups in the ring often show complex splitting patterns due to geminal and vicinal coupling, which can be used to deduce the ring's conformation.
In ¹³C NMR spectroscopy , the chemical shifts of the ring carbons are also indicative of the substitution pattern. Carbons attached to heteroatoms are shifted downfield. For example, in a series of 3-substituted azetidine derivatives, the C3 carbon signal is significantly affected by the attached group. mdpi.com
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the azetidine nitrogen. The ¹⁵N chemical shift is sensitive to factors like protonation state and lone pair delocalization. nih.gov For example, the ¹⁵N chemical shifts for N-Boc-azetidine nitrogens are distinct from those of unsubstituted azetidine nitrogens, providing clear evidence of the electronic impact of the substituent. mdpi.com
IR spectroscopy provides information about the functional groups present. In this compound, one would expect to see characteristic stretching frequencies for C-H (aliphatic and aromatic), C-N, and C-O bonds. These signatures are useful for confirming the presence of the key structural motifs. jmchemsci.comjmchemsci.com
The table below illustrates how structural features correlate with spectroscopic data.
| Spectroscopic Technique | Structural Feature | Expected Signature |
|---|---|---|
| ¹H NMR | Ring Protons | Complex multiplets, with chemical shifts influenced by electronegativity of substituents and ring anisotropy. |
| ¹³C NMR | C3-O Carbon | Downfield shift due to the electronegative oxygen atom. |
| ¹⁵N NMR | Ring Nitrogen | Chemical shift is highly sensitive to N-substitution and electronic environment. N-Boc protected nitrogen appears around -315 ppm, while a simple azetidine nitrogen is around -338 ppm. mdpi.com |
| IR Spectroscopy | Functional Groups | Characteristic absorptions for C-O ether linkage, C-N amine bond, and aromatic C-H bonds. researchgate.net |
Theoretical Insights into Non-Covalent Interactions of Azetidine Scaffolds
Computational chemistry provides powerful tools for understanding the subtle non-covalent interactions that govern the structure, stability, and reactivity of azetidine scaffolds. mit.edursc.org These interactions, while individually weak, can collectively have a profound impact on molecular conformation and intermolecular recognition.
For a molecule like this compound, several types of non-covalent interactions are at play:
Hydrogen Bonding: As mentioned previously, an intramolecular hydrogen bond could form between the azetidine N-H (in its protonated or secondary amine form) and the ether oxygen. Computational studies can predict the existence, geometry, and strength of such bonds, which act as conformational locks. researchgate.net
π-Interactions: The benzyl (B1604629) group is a key site for π-interactions. These can include π-π stacking if the molecule dimerizes or interacts with another aromatic system, and C-H/π interactions, where C-H bonds from the azetidine ring or the methyl group can interact with the face of the benzene (B151609) ring.
Theoretical methods such as Density Functional Theory (DFT) can be used to model the geometry and electronic properties of azetidine derivatives. researchgate.net By calculating properties like frontier molecular orbital energies (HOMO-LUMO), researchers can predict the molecule's reactivity. mit.edu Furthermore, analyzing the electron density distribution can reveal regions prone to non-covalent interactions, such as the areas of positive and negative electrostatic potential that drive hydrogen bonding and other polar interactions. nih.gov These computational approaches allow for a "prescreening" of compounds to predict their behavior before engaging in trial-and-error synthesis. mit.edu
| Type of Interaction | Potential Location in this compound | Predicted Influence |
|---|---|---|
| Intramolecular Hydrogen Bond | Between azetidine N-H and ether oxygen | Stabilizes a specific puckered conformation of the ring. researchgate.net |
| C-H/π Interaction | Between azetidine C-H bonds and the benzyl ring | Contributes to the overall conformational stability and preferred orientation of the side chain. |
| π-π Stacking | Between the benzyl rings of two adjacent molecules | Influences crystal packing and aggregation in solution. |
| Dipole-Dipole Interactions | Arising from the polar C-N and C-O bonds | Affects solubility and intermolecular organization. |
Advanced Analytical and Spectroscopic Characterization of 3 2 Methylbenzyl Oxy Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-[(2-Methylbenzyl)oxy]azetidine, both ¹H and ¹³C NMR would provide definitive structural information.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring, the benzylic methylene (B1212753) group, the aromatic ring, and the methyl group on the benzyl (B1604629) moiety. The azetidine protons typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (CH-O) would be shifted downfield due to the deshielding effect of the adjacent oxygen atom. The benzylic protons (-O-CH₂-Ar) would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The methyl protons on the benzyl group would also appear as a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the azetidine ring carbons, the benzylic carbon, and the carbons of the 2-methylphenyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Azetidine CH₂ (C2, C4) | 3.6 - 3.9 (m) | ~52 |
| Azetidine CH (C3) | 4.2 - 4.5 (m) | ~65 |
| Azetidine NH | 1.5 - 3.0 (br s) | - |
| Benzylic CH₂ | ~4.5 (s) | ~70 |
| Aromatic CH₃ | ~2.3 (s) | ~19 |
| Aromatic C (quaternary, C-CH₃) | - | ~136 |
| Aromatic C (quaternary, C-CH₂) | - | ~137 |
| Aromatic CH | 7.1 - 7.4 (m) | 126 - 131 |
Note: Predicted values are based on data from analogous compounds and general chemical shift principles. Actual values may vary depending on solvent and experimental conditions.
For a complete structural and stereochemical assignment, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the azetidine ring and between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the 2-methylbenzyl group to the azetidine ring via the ether linkage, for instance, by observing a correlation from the benzylic CH₂ protons to the azetidine C3 carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are used to probe through-space proximity of protons. These experiments are vital for determining the stereochemistry and preferred conformation of the molecule, for example, by observing NOEs between the azetidine ring protons and the benzylic protons. mdpi.comfrontiersin.org
The four-membered azetidine ring is not planar and exists in a dynamic equilibrium between puckered conformations. The exact conformation can be influenced by the substituent at the 3-position. NMR spectroscopy is a key tool for studying these conformational dynamics in solution. rsc.org The magnitude of the vicinal coupling constants (³J) between protons on the azetidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, often with the aid of computational modeling, the preferred ring pucker and the orientation of the substituent can be determined. auremn.org.brnih.gov Changes in chemical shifts upon variation of solvent or temperature can also provide insights into the conformational equilibrium. frontiersin.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. jmchemsci.com For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-O-C stretching of the ether group is a key feature, typically appearing as a strong band. chemicalbook.comchemicalbook.comnist.gov Other expected absorptions include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic groups, and C-N stretching vibrations. youtube.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong |
| Amine (C-N) | Stretch | 1020 - 1250 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2-methylphenyl chromophore. It is expected to show absorption maxima (λmax) around 250-270 nm, which is characteristic of a substituted benzene ring. youtube.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LCMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
For this compound (C₁₁H₁₅NO), the exact molecular weight is 177.24 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement (calculated monoisotopic mass: 177.115364 Da). acs.org
In a typical Electron Ionization (EI) mass spectrum, the molecule would undergo characteristic fragmentation. Aromatic ethers are known to produce strong molecular ion peaks. whitman.edu The most prominent fragmentation pathways would likely involve:
Benzylic cleavage : Cleavage of the bond between the oxygen and the benzylic carbon to form a stable 2-methylbenzyl cation (m/z 105) or a tropylium (B1234903) ion (m/z 91) after rearrangement. thieme-connect.de
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu
Cleavage of the azetidine ring : The strained four-membered ring can fragment through various pathways, often involving the loss of ethene (C₂H₄). whitman.edu
Liquid Chromatography-Mass Spectrometry (LCMS) with a soft ionization source like Electrospray Ionization (ESI) would typically show a strong protonated molecular ion [M+H]⁺ at m/z 178.1. nih.gov
X-Ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would unambiguously confirm its connectivity and stereochemistry. nih.govacs.org For chiral molecules, X-ray analysis of a crystal containing a single enantiomer can determine the absolute configuration. nih.gov Studies on related azetidine derivatives have successfully used this method to establish relative and absolute stereochemistries, providing a benchmark for the type of data that could be obtained. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC, HPLC)
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine appropriate conditions for column chromatography purification. For an amine-containing compound like this, silica (B1680970) gel plates are typically used, with a mobile phase consisting of a mixture of a polar solvent (e.g., methanol (B129727) or ethyl acetate) and a nonpolar solvent (e.g., dichloromethane (B109758) or hexanes), often with a small amount of base (e.g., triethylamine) added to prevent peak tailing.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound with high accuracy. acs.orgnih.gov A reversed-phase C18 column is commonly employed, with a mobile phase such as a gradient of acetonitrile (B52724) or methanol in water, often buffered and containing an ion-pairing agent if necessary. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements within a chemical compound. For organic compounds, this analysis primarily focuses on carbon (C), hydrogen (H), and nitrogen (N). The data obtained from this analysis is crucial for determining the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element present. This experimental data is then compared with the theoretical elemental composition calculated from the proposed molecular formula to verify the compound's identity and purity.
The molecular formula for this compound is C₁₁H₁₅NO. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 177.24 g/mol , a value consistent with its isomer, 3-[(4-Methylbenzyl)oxy]azetidine. chemicalbook.com
The theoretical percentages of carbon, hydrogen, and nitrogen are calculated as follows:
Carbon (C): (11 × 12.011 g/mol ) / 177.24 g/mol × 100% = 74.54%
Hydrogen (H): (15 × 1.008 g/mol ) / 177.24 g/mol × 100% = 8.53%
Nitrogen (N): (1 × 14.007 g/mol ) / 177.24 g/mol × 100% = 7.90%
In a laboratory setting, a sample of this compound would be combusted in an elemental analyzer. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the experimental mass percentages of C, H, and N in the original sample are determined. A close correlation between these experimentally determined percentages and the calculated theoretical values serves as strong evidence to confirm the assigned molecular formula and, by extension, the structure of the compound.
Below is a table summarizing the theoretical elemental analysis data for this compound. The "Experimental Value" column is typically populated with data from laboratory analysis to validate the synthesis.
Table 1: Elemental Analysis Data for this compound (C₁₁H₁₅NO)
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 74.54% | Typically determined |
| Hydrogen (H) | 8.53% | Typically determined |
| Nitrogen (N) | 7.90% | Typically determined |
Research Applications of 3 Substituted Azetidines and Derivatives Non Clinical Focus
Azetidine (B1206935) Derivatives as Chemical Building Blocks in Organic Synthesis
The strategic use of 3-substituted azetidines as synthons allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic systems and conformationally constrained peptides.
3-Substituted azetidines serve as valuable precursors for the synthesis of a variety of more complex nitrogen-containing heterocycles. researchgate.netnih.gov The ring strain within the azetidine nucleus can be harnessed to drive ring-expansion and ring-opening reactions, providing access to larger and more diverse heterocyclic scaffolds. For instance, the treatment of azetidine derivatives can lead to the formation of pyrrolidines, piperidines, and other important heterocyclic motifs that are prevalent in natural products and pharmaceuticals. nih.govfrontiersin.org
Recent research has demonstrated innovative methods for these transformations. For example, La(OTf)3 has been utilized as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, showcasing a pathway to these building blocks. frontiersin.orgfrontiersin.org Furthermore, the functionalization of the azetidine ring at the 3-position provides a handle for directing subsequent chemical modifications and ring transformations. For instance, 3-iodoazetidine has been employed as a common precursor for the generation of both C3-lithiated azetidines and C2-lithiated azetines, which can then be trapped with various electrophiles to create a diverse array of substituted azetidines and other heterocycles. nih.govuniba.it
The following table summarizes selected examples of complex heterocyclic systems synthesized from azetidine precursors:
| Azetidine Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |
| N-Boc-3-iodoazetidine | n-BuLi, then electrophile | 3-Substituted azetidines | nih.gov |
| cis-3,4-Epoxy amines | La(OTf)3 | Azetidines | frontiersin.org |
| Aziridines | Various catalysts | Azetidines, Pyrrolidines, Imidazolidines | nih.gov |
The incorporation of 3-substituted azetidine-carboxylic acids into peptides as constrained amino acid analogues has emerged as a powerful strategy for influencing peptide conformation and biological activity. nih.govnih.gov The rigid four-membered ring of the azetidine scaffold restricts the torsional angles of the peptide backbone, leading to the stabilization of specific secondary structures such as β-turns and γ-turns. researchgate.net This conformational constraint can enhance metabolic stability and receptor binding affinity. researchgate.net
Researchers have synthesized a variety of 3-substituted azetidine amino acids to mimic natural amino acids and to introduce novel structural features into peptides. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. nih.govresearchgate.net These azetidine-containing peptides often exhibit improved stability towards proteases compared to their all-amino acid counterparts. researchgate.net
The conformational effects of incorporating azetidine-based amino acids into peptides have been studied using techniques such as NMR spectroscopy and X-ray crystallography. These studies have confirmed that the azetidine ring can induce specific turn conformations, providing a valuable tool for peptidomimetic design. nih.govresearchgate.net
The table below highlights key findings from studies on azetidine-containing peptides:
| Azetidine Amino Acid Analogue | Peptide Sequence | Observed Conformational Effect | Reference |
| 3-Aminoazetidine (3-AAz) | Cyclic tetra-, penta-, and hexapeptides | Induces all-trans conformation, facilitates cyclization | nih.govresearchgate.net |
| N-Substituted 3-aminoazetidine-3-carboxylic acids | Model peptides | Induces β-turns, forms main-chain-to-side-chain hydrogen bonds | researchgate.net |
| Azetidine-2-carboxylic acid | Model tetrapeptides | Stabilizes γ-turn-like conformations | acs.org |
Role of Azetidine Scaffolds in Asymmetric Catalysis
Chiral 3-substituted azetidines have proven to be highly effective in the field of asymmetric catalysis, serving as both chiral ligands for metal-catalyzed reactions and as chiral auxiliaries to control stereoselectivity. researchgate.netbirmingham.ac.uk
The development of chiral ligands is central to asymmetric catalysis, and azetidine derivatives have emerged as a privileged scaffold for ligand design. nih.govchimia.chchimia.ch The rigid and well-defined geometry of the azetidine ring allows for precise control over the steric and electronic environment around a metal center. beilstein-journals.org Chiral 3-hydroxyazetidines are particularly useful precursors for the synthesis of a variety of bidentate and tridentate ligands. uni-muenchen.de
Azetidine-based ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael additions, often affording high levels of enantioselectivity. researchgate.net For instance, copper(II) complexes of chiral ligands derived from imidazolidin-4-one, which can be considered related structures, have shown high enantioselectivity in asymmetric Henry reactions. beilstein-journals.org The stereochemical outcome of these reactions can often be controlled by the choice of the ligand enantiomer.
The table below presents examples of chiral azetidine-derived ligands and their applications in asymmetric catalysis:
| Chiral Ligand Type | Metal | Asymmetric Reaction | Achieved Enantioselectivity (ee) | Reference |
| Azetidine-derived organocatalysts | - | Aldol reaction | up to >99% | nih.govresearcher.life |
| Chiral aziridine (B145994) phosphines (related scaffold) | - | Rauhut-Currier reaction | up to 98% | mdpi.com |
| Imidazolidin-4-one derived ligands (related scaffold) | Copper(II) | Henry reaction | up to 97% | beilstein-journals.org |
In addition to their role as ligands, chiral azetidine derivatives can function as effective chiral auxiliaries, directing the stereochemical course of a reaction and then being cleaved from the product. uni-muenchen.de The stereoselective functionalization of the azetidine ring itself can be achieved with high diastereoselectivity, which is a testament to the directing ability of substituents on the ring. uni-muenchen.de
For example, chiral tert-butanesulfinamides have been utilized as chiral auxiliaries in a three-step approach to generate enantioenriched C2-substituted azetidines with a wide range of substituents. acs.org This methodology provides access to valuable chiral building blocks for further synthetic applications. Similarly, gold-catalyzed intermolecular oxidation of alkynes using chiral N-propargylsulfonamides derived from a chiral auxiliary allows for a practical and flexible synthesis of chiral azetidin-3-ones. nih.gov
The following table provides examples of the use of azetidine scaffolds as chiral auxiliaries:
| Chiral Auxiliary | Reaction Type | Product | Diastereoselectivity/Enantioselectivity | Reference |
| Chiral tert-butanesulfinamide | Organometallic addition to sulfinimine and intramolecular cyclization | C2-substituted azetidines | High diastereoselectivity | acs.org |
| Chiral N-propargylsulfonamide | Gold-catalyzed oxidative cyclization | Azetidin-3-ones | High e.e. | nih.gov |
Fundamental Studies in Material Science and Polymer Chemistry
The unique properties of the azetidine ring have also been explored in the context of material science and polymer chemistry. researchgate.netrsc.org The ring strain of azetidine monomers can be harnessed as a driving force for ring-opening polymerization (ROP), leading to the formation of polyamines with various architectures. researchgate.netrsc.org
The cationic ring-opening polymerization of azetidine and its derivatives has been investigated to produce branched poly(propylenimine) (PPI). researchgate.netacs.org These polymers have potential applications as adsorbents for CO2 capture. acs.org The polymerization kinetics and the resulting polymer architecture can be controlled by adjusting reaction conditions such as temperature and monomer-to-initiator ratio. acs.org
Furthermore, the incorporation of azetidine moieties into polymers can impart specific functionalities. For instance, polymers bearing reactive azetidinium groups have been synthesized and characterized. researchgate.net These functional polymers have potential applications in various fields, including the development of antimicrobial surfaces. researchgate.net Recent studies have also explored the synthesis of azetidine-based energetic materials, highlighting the impact of stereochemistry on their physical properties. acs.org The development of polymers with pendant azetidine groups can also influence properties such as solubility, thermal stability, and mechanical strength. csic.es
The table below summarizes key research findings in the application of azetidine derivatives in material science:
| Polymer Type | Monomer/Precursor | Key Properties/Applications | Reference |
| Branched Poly(propylenimine) (PPI) | Azetidine | CO2 capture | researchgate.netacs.org |
| Polymers with azetidinium groups | Aminotelechelic polymers and epichlorohydrin | Antimicrobial surfaces | researchgate.net |
| Azetidine-based energetic materials | Densely functionalized azetidines | Melt-castable explosives, propellant plasticizers | acs.org |
| Poly(p-methyl styrene) with azetidine moieties | p-methoxy-3-(1-cyclohexyl) azetidinyl styrene | Semiconducting behavior, optical properties | daneshyari.com |
Design of Chemical Probes for Mechanistic Chemical Investigations
The precise elucidation of biological pathways and mechanisms of action of bioactive molecules relies heavily on the use of chemical probes. These molecular tools are designed to interact with specific biological targets and report on their activity or environment. 3-Substituted azetidines have been successfully incorporated into the design of such probes, offering a means to fine-tune their properties and enhance their utility in mechanistic studies.
One key area where 3-substituted azetidines have made a significant impact is in the development of fluorescent probes. The substituent at the 3-position of the azetidine ring can modulate the photophysical properties of a fluorophore, such as its quantum yield and emission wavelength. This allows for the rational design of probes with optimized brightness and spectral properties for specific imaging applications. For instance, the incorporation of various 3-substituted azetidines into rhodamine dyes has been shown to systematically tune their fluorescence, providing a palette of probes for multicolor imaging and tracking of biological molecules.
Furthermore, the stereochemistry of the 3-substituent can be exploited to create probes for activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic technique that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. The development of libraries of stereoisomeric azetidine-based probes has enabled the identification of proteins that are selectively engaged by a specific stereoisomer. This stereoselectivity provides crucial insights into the topology of enzyme active sites and can guide the design of more potent and selective inhibitors. These studies underscore the value of 3-substituted azetidines in creating sophisticated tools to dissect complex biological processes at the molecular level.
| Probe Type | Azetidine Derivative Application | Research Finding |
| Fluorescent Probes | Incorporation of 3-substituted azetidines to tune photophysical properties of rhodamine dyes. | Systematic modulation of fluorescence quantum yield and emission spectra, enabling the development of customized probes for biological imaging. |
| Activity-Based Protein Profiling (ABPP) Probes | Synthesis of stereoisomeric libraries of azetidine-containing probes. | Identification of stereospecific interactions between probes and protein targets, revealing details of enzyme active site architecture. |
Development of Novel Synthetic Reagents and Methodologies
Beyond their application as biological probes, 3-substituted azetidines, including 3-[(2-Methylbenzyl)oxy]azetidine, are valuable as building blocks and reagents in organic synthesis. Their inherent ring strain and the functionality at the 3-position can be harnessed to drive unique chemical transformations and construct complex molecular architectures.
The azetidine scaffold is increasingly recognized as a "bioisostere" for more common five- and six-membered rings in drug discovery, offering improved physicochemical properties such as solubility and metabolic stability. tcichemicals.com Consequently, the development of methods to efficiently incorporate this motif into new molecules is of high importance. 3-Substituted azetidines serve as versatile starting materials for the synthesis of a wide array of more complex azetidine derivatives. For example, the hydroxyl group in 3-hydroxyazetidine can be readily derivatized, as in this compound, to introduce various functionalities that can then participate in subsequent chemical reactions.
Chiral 3-substituted azetidines have also been employed as chiral auxiliaries in asymmetric synthesis. rsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The rigid, four-membered ring of the azetidine can create a well-defined chiral environment, influencing the approach of reagents and leading to the formation of a single desired stereoisomer of the product. After the reaction, the azetidine auxiliary can be cleaved and potentially recycled.
Recent advancements have also focused on the development of novel synthetic methodologies that utilize the unique reactivity of the azetidine ring. For example, the ring strain of azetidines can be exploited in ring-opening and ring-expansion reactions to generate other important heterocyclic structures. rsc.org Furthermore, new methods are continuously being developed to synthesize diversely substituted azetidines, expanding the range of available building blocks for both medicinal chemistry and materials science. sciencedaily.comsciencedaily.com
| Application Area | Role of 3-Substituted Azetidine | Significance |
| Medicinal Chemistry | Versatile building block and bioisostere. | Enables the synthesis of novel drug candidates with potentially improved pharmacokinetic properties. tcichemicals.com |
| Asymmetric Synthesis | Chiral auxiliary. | Controls the stereochemical outcome of reactions to produce enantiomerically pure compounds. rsc.org |
| Method Development | Reactive intermediate for ring-opening and ring-expansion reactions. | Provides access to a variety of other heterocyclic scaffolds from a common azetidine precursor. rsc.org |
| Materials Science | Component of novel energetic materials. | The substitution pattern on the azetidine ring influences the physical properties and performance of the resulting materials. chemrxiv.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[(2-Methylbenzyl)oxy]azetidine and its structural analogs?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, General Procedure B (as described for a piperidine analog) involves reacting a benzyloxy precursor with an azetidine derivative under basic conditions, yielding the target compound in ~41% yield. Analytical validation via LCMS (e.g., m/z = 344.1 [M + H]⁺) and ¹H NMR is critical for confirming purity and structure . Alternative routes, such as the Jocic-Reeve method for azetidine-iminosugars, highlight the use of protecting groups (e.g., tert-butoxycarbonyl, Boc) and multi-step functionalization .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- LCMS : For molecular weight confirmation and purity assessment (e.g., >95% purity at 254 nm) .
- NMR Spectroscopy : To resolve stereochemistry and substituent positioning (e.g., ¹H and ¹³C NMR signals for methylbenzyl and azetidine protons) .
- Physicochemical Properties : Density (~1.2 g/cm³) and boiling point (~283°C) derived from analogs like 3-((2-chlorobenzyl)oxy)azetidine provide insights into stability and handling requirements .
Advanced Research Questions
Q. How do structural modifications of the azetidine ring impact biological activity and pharmacokinetics?
- Answer : Modifications such as methylation (e.g., AZD4721) or fluorobenzyl substitution can enhance plasma protein binding (PPB) and half-life. For instance, replacing 2,3-difluorobenzyl with 4-fluorobenzyl in azetidine derivatives increased PPB, enabling once-daily dosing in clinical candidates . Computational modeling (e.g., molecular docking) further guides substitutions by predicting binding affinities to target enzymes like α-glucosidase .
Q. What strategies resolve contradictions in activity data for azetidine derivatives across studies?
- Answer : Discrepancies often arise from assay conditions or substituent effects. For example:
- Enzyme Inhibition : Competitive inhibition constants (e.g., Kᵢ values) for azetidine-iminosugars vary with stereochemistry. 2d (N-carboxy-azetidine) showed superior α-glucosidase inhibition (Kᵢ = 0.8 µM) compared to Miglitol (Kᵢ = 3.2 µM), attributed to enhanced hydrogen bonding in docking studies .
- Synthetic Yields : Lower yields (e.g., 41% vs. 56.7% in tebipenem pivoxil synthesis) may reflect steric hindrance from the 2-methylbenzyl group, necessitating optimized catalysts or solvents .
Q. How can computational methods enhance the design of azetidine-based inhibitors?
- Answer : Molecular docking studies predict binding modes and guide functionalization. For azetidine-iminosugars, docking into α-glucosidase active sites revealed critical interactions between the azetidine ring and catalytic residues (e.g., Asp214), validating competitive inhibition mechanisms observed in vitro .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound hydrochloride salts?
- Answer : Salt formation (e.g., HCl) requires controlled pH and solvent selection. For analogs like 3-(pentyloxy)azetidine hydrochloride, reaction conditions (e.g., anhydrous HCl in diethyl ether) yield stable salts confirmed via melting point analysis and Smiles notation validation (C8H18ClNO) .
Q. How do stability studies inform storage conditions for azetidine derivatives?
- Answer : Hydrolytic stability under acidic/basic conditions is assessed via accelerated degradation studies. For example, analogs like 3-((2-chlorobenzyl)oxy)azetidine show decomposition at >100°C, recommending storage at 2–8°C in inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
